molecular formula C18H16N6O4 B2577706 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396767-45-5

2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2577706
CAS No.: 1396767-45-5
M. Wt: 380.364
InChI Key: OVIPDASHIUCATO-UHFFFAOYSA-N
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Description

The compound “2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a structural motif found in many natural products and synthetic molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were also analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .

Future Directions

Future research could focus on further chemical modifications and scaffold hopping of similar compounds. This could lead to the identification of more potent inhibitors or other biologically active compounds .

Properties

IUPAC Name

2-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c1-23(2)18(26)16-20-22-24(21-16)13-6-4-12(5-7-13)19-17(25)11-3-8-14-15(9-11)28-10-27-14/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIPDASHIUCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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